Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspiro core
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biochemical processes, including glucose metabolism, NAD+ biosynthesis, and cell motility, respectively.
Mode of Action
this compound acts as an inhibitor for its target enzymes . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of KHK, NAMPT, and ROCK by this compound affects several biochemical pathways. For instance, the inhibition of KHK disrupts the fructose metabolism pathway, potentially reducing the risk of diabetes and obesity . Similarly, the inhibition of NAMPT and ROCK can affect the NAD+ biosynthesis pathway and cell motility processes, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of the inhibition of its target enzymes. This can lead to a decrease in the production of certain metabolites, changes in cell behavior, and potential therapeutic effects such as the treatment of diabetes and obesity .
Biochemical Analysis
Biochemical Properties
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been identified as a useful reagent for the synthesis of inhibitors targeting enzymes such as ketohexokinase (KHK), nicotinamide phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK) . These interactions are crucial for its potential therapeutic applications in treating conditions like diabetes and obesity. The compound’s spirocyclic structure allows it to form stable complexes with these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NAMPT can affect the NAD+ biosynthesis pathway, which is essential for cellular energy metabolism and stress responses . Additionally, the compound’s ability to inhibit ROCK can lead to changes in cytoskeletal dynamics, impacting cell shape, motility, and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s spirocyclic structure enables it to fit into the active sites of these enzymes, leading to inhibition or activation. For example, its binding to KHK results in the inhibition of fructose phosphorylation, a key step in fructose metabolism . Similarly, its interaction with NAMPT inhibits the conversion of nicotinamide to nicotinamide mononucleotide, thereby affecting NAD+ levels and related metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like KHK and NAMPT. By inhibiting KHK, the compound disrupts fructose metabolism, leading to altered levels of fructose-1-phosphate and downstream metabolites . Its inhibition of NAMPT affects the NAD+ biosynthesis pathway, impacting cellular energy metabolism and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may assist in its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may further direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic intermediate, which is then further functionalized to introduce the tert-butyl ester and phenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of inhibitors for enzymes like ketohexokinase, which have potential therapeutic applications in treating diabetes and obesity.
Biological Research: Its derivatives are studied for their biological activity and potential as drug candidates.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares the diazaspiro core but lacks the phenyl group and the ketone functionality.
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate: Another similar compound with a different substitution pattern on the spirocyclic core.
Uniqueness
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[34]octane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound characterized by its unique diazaspiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in metabolic pathways linked to diabetes and obesity.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- CAS Number : 1330765-75-7
The compound features a tert-butyl group that enhances its stability and solubility, making it a suitable candidate for various chemical applications, particularly in drug development.
This compound primarily targets the following enzymes:
-
Ketohexokinase (KHK)
- Inhibition of KHK disrupts fructose metabolism, which may help in managing diabetes and obesity.
-
Nicotinamide Phosphoribosyltransferase (NAMPT)
- NAMPT is crucial for NAD+ biosynthesis; inhibition can affect cellular energy metabolism and stress responses.
-
Rho-associated Protein Kinase (ROCK)
- Inhibition of ROCK impacts various signaling pathways and cellular functions.
Biological Activity
Research highlights the compound's potential in various therapeutic areas:
Antidiabetic Effects
Studies indicate that the inhibition of KHK by this compound can lead to reduced fructose metabolism, potentially lowering blood sugar levels and improving insulin sensitivity. This effect is particularly relevant for the treatment of type 2 diabetes.
Obesity Management
By influencing metabolic pathways associated with fat storage and energy expenditure, the compound may play a role in weight management strategies.
Research Findings and Case Studies
Study | Findings |
---|---|
In vitro studies on KHK inhibition | Demonstrated significant reduction in fructose-induced lipogenesis in liver cells when treated with this compound. |
Cellular assays for NAMPT inhibition | Showed decreased NAD+ levels leading to enhanced apoptosis in cancer cell lines, indicating potential anticancer properties. |
ROCK pathway modulation | Altered cell migration and proliferation in vascular smooth muscle cells, suggesting implications for cardiovascular diseases. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that allow for modifications to enhance biological activity:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo cyclization and functionalization.
- Derivatives : Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency against KHK and NAMPT.
Properties
IUPAC Name |
tert-butyl 6-oxo-5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-18-14(20)13(17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUYYQIARIBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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